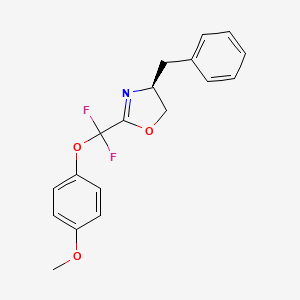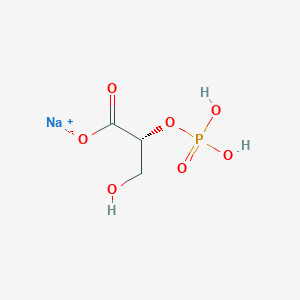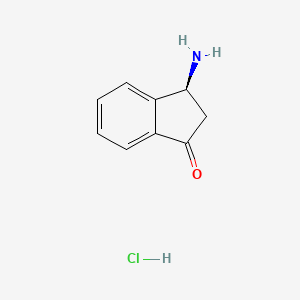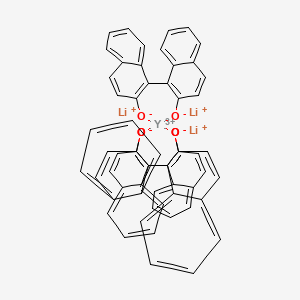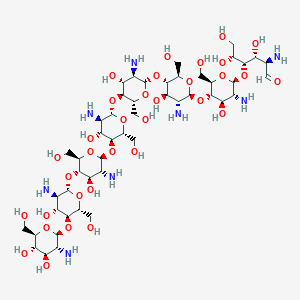
Chitooctaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitooctaose is a polysaccharide composed of eight glucosamine units linked by β-1,4-glycosidic bonds. It is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. This compound is known for its excellent solubility in water and its stability, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chitooctaose can be synthesized through the partial hydrolysis of chitin using specific enzymes such as chitinase. The process involves breaking down chitin into smaller oligomers, including this compound. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound often involves the extraction of chitin from marine sources like shrimp and crab shells. The extracted chitin is then subjected to enzymatic hydrolysis to produce this compound. This method is preferred due to its efficiency and the availability of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions: Chitooctaose undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on this compound, altering its properties and making it suitable for specific uses.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in this compound with other atoms or groups, creating derivatives with unique characteristics.
Common Reagents and Conditions:
- **Reduction
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out under mild conditions to prevent degradation of the polysaccharide.
Eigenschaften
Molekularformel |
C48H90N8O33 |
|---|---|
Molekulargewicht |
1307.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C48H90N8O33/c49-10(1-57)26(67)35(11(66)2-58)83-43-20(51)29(70)37(13(4-60)77-43)85-45-22(53)31(72)39(15(6-62)79-45)87-47-24(55)33(74)41(17(8-64)81-47)89-48-25(56)34(75)40(18(9-65)82-48)88-46-23(54)32(73)38(16(7-63)80-46)86-44-21(52)30(71)36(14(5-61)78-44)84-42-19(50)28(69)27(68)12(3-59)76-42/h1,10-48,58-75H,2-9,49-56H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
ODMYLKPLUVTIMM-CTDGWFTOSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




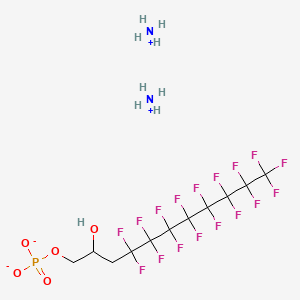

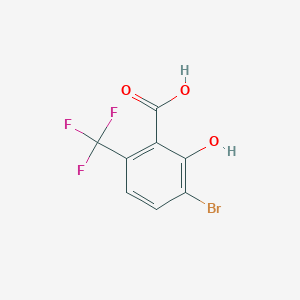
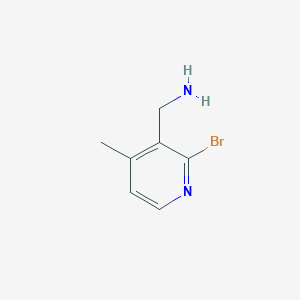
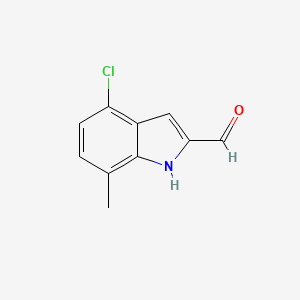
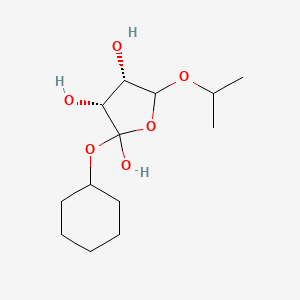
![tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid](/img/structure/B12847669.png)
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
